(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
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Overview
Description
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group at the 8th position and a methyl group at the 1st position. The (S)-configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate the activity of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: The enantiomer of the (S)-compound, with different stereochemistry and potentially different biological activities.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: Lacks the methyl group at the 1st position, which may affect its chemical and biological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, which significantly alters its reactivity and applications.
Uniqueness
(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
GVAAOBULEFOLBI-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1C2=C(CCN1)C=CC=C2C(=O)O |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origin of Product |
United States |
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